molecular formula C6H8O2S B14653261 2,5-Dimethylthiophene 1,1-dioxide CAS No. 50590-79-9

2,5-Dimethylthiophene 1,1-dioxide

Cat. No.: B14653261
CAS No.: 50590-79-9
M. Wt: 144.19 g/mol
InChI Key: UFAHWKIVPHLZBW-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene 1,1-dioxide is an organosulfur compound with the molecular formula C₆H₈O₂S. It is a derivative of thiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylthiophene 1,1-dioxide is commonly prepared by the oxidation of 2,5-dimethylthiophene. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids under controlled conditions . The reaction can be represented as follows:

2,5-Dimethylthiophene+Oxidizing Agent2,5-Dimethylthiophene 1,1-dioxide\text{2,5-Dimethylthiophene} + \text{Oxidizing Agent} \rightarrow \text{this compound} 2,5-Dimethylthiophene+Oxidizing Agent→2,5-Dimethylthiophene 1,1-dioxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylthiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the thiophene or thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), peracids.

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

2,5-Dimethylthiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethylthiophene 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group can act as an electron-withdrawing group, making the compound more reactive towards nucleophiles and electrophiles. This reactivity is exploited in organic synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methyl groups and the sulfone group. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

50590-79-9

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

2,5-dimethylthiophene 1,1-dioxide

InChI

InChI=1S/C6H8O2S/c1-5-3-4-6(2)9(5,7)8/h3-4H,1-2H3

InChI Key

UFAHWKIVPHLZBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1(=O)=O)C

Origin of Product

United States

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